molecular formula C26H34N2O B1664818 Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone CAS No. 335160-66-2

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cat. No. B1664818
M. Wt: 390.6 g/mol
InChI Key: JRECAXBHMULNJQ-UHFFFAOYSA-N
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Description

AM1248 is an adamantoylindole derivative with an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position. It reportedly acts as a moderately potent agonist for both the central CB1 and peripheral CB2 cannabinoid receptors (Kis = 11.9 and 4.8 nM, respectively). A related compound, 1-pentyl-3-(1-adamantoyl)indole, along with another synthetic cannabinoid, AM679, was identified as having been sold as a cannabinoid herbal blend known as “smart products” in Hungary in 2011.2
AM-1248 is a drug that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Adamantan-1-yl derivatives, including Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, have been synthesized and evaluated pharmacologically. These compounds exhibit full agonist profiles at CB1 and CB2 receptors, with potential implications in the field of medicinal chemistry and drug design (Banister et al., 2013).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory activities of adamantane derivatives. Novel tetrahydropyrimidine–adamantane hybrids have demonstrated significant anti-inflammatory properties, indicative of the potential therapeutic applications of these compounds in treating inflammatory conditions (Kalita et al., 2015).

Predictive Analysis for Drug Market

Studies have utilized the emergence patterns of synthetic cannabinoids to predict future trends in the drug market. Adamantan-1-yl derivatives, including adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, have been identified as potential future compounds of interest in this context (Carlsson et al., 2016).

Structural and Molecular Analysis

The molecular structures of various adamantyl derivatives have been studied, revealing detailed insights into their chemical properties and potential for further application in scientific research (Petrović Peroković et al., 2013).

Biomimetic Applications

Adamantan-1-yl derivatives have been researched for their potential as precursors in the synthesis of biomimetic chelating ligands, indicating their versatility in mimicking biological processes (Gaynor et al., 2023).

Controlled Substance Classification

Certain adamantan-1-yl derivatives have been placed in Schedule I of the Controlled Substances Act, highlighting the regulatory aspects and potential for misuse associated with these compounds (Federal Register, 2016).

properties

IUPAC Name

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECAXBHMULNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017326
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

CAS RN

335160-66-2
Record name 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1248
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the stirring solution of the diethyl aluminum chloride (1.5 ml 1 M soln. in hexane, 180.8 mg, 1.5 mmol) in 10 ml absolute methylene chloride was added at room temp. 298.0 mg (1.5 mmol) 1-adamantanecarbonyl chloride in 5 ml of methylene chloride and the reaction mixture was stirred 15 min. The solution of (N-Methyl-2-piperidinyl)methyl-1H-indole (228.3 mg, 1.0 mmol) in 5 ml of methylene chloride was added during 3 min and mixture was stirred and reflux 48 h. The reaction was work-up by addition of 20 ml 2M solution of sodium hydroxide and extracted by ethyl acetate (3×20 ml), washed to times by water and two times by brine. The combined extract dried by the mixture of sodium sulfate and potassium carbonate. After removing of solvents the rest was purified by chromatography (silica gel, methanol ethyl acetate 1:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Abbate, M Schwenk, BC Presley… - Pure and Applied …, 2018 - degruyter.com
In the past decade, the world has experienced a large increase in the number of novel compounds appearing on the illicit drug market for recreational purposes. Such substances are …
Number of citations: 52 www.degruyter.com
NX Phúc - 2020 - vanban.bhxhtphcm.gov.vn
Chính phủ ban hành Nghị định sửa đổi, bổ sung anh mc các chất ma túy và tiền chất ban hành m theo Nghị định số 73 2018 N-CP ngày 15 tháng 5 năm 2018 của Chính phủ quy định …
Number of citations: 7 vanban.bhxhtphcm.gov.vn

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